molecular formula C18H10 B039155 Cyclopent(hi)acephenanthrylene CAS No. 114959-37-4

Cyclopent(hi)acephenanthrylene

Cat. No. B039155
M. Wt: 226.3 g/mol
InChI Key: OGSMXDUSWZTIEB-UHFFFAOYSA-N
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Description

Cyclopent(hi)acephenanthrylene is a chemical compound with the molecular formula C18H10 . Its average mass is 226.272 Da and its monoisotopic mass is 226.078247 Da .


Synthesis Analysis

The synthesis of Cyclopent(hi)acephenanthrylene has been achieved through a one-step Pd(0)-catalyzed process . This process involves the use of triphenylene derivatives which are pyrolyzed to give the corresponding didehydro intermediates . These intermediates are then converted into mixtures of Cyclopent(hi)acephenanthrylene and triphenylene in different yields and proportions .


Molecular Structure Analysis

The molecular structure of Cyclopent(hi)acephenanthrylene consists of 18 carbon atoms and 10 hydrogen atoms . More detailed structural information can be obtained through X-ray analysis .


Chemical Reactions Analysis

The conversion of triphenylene into Cyclopent(hi)acephenanthrylene under flash vacuum pyrolytic conditions at 900-1100°C has been investigated . The reaction represents a novel mechanistic route in combustion, giving rise to a cyclopentapolyaromatic compound .


Physical And Chemical Properties Analysis

Cyclopent(hi)acephenanthrylene has a density of 1.4±0.1 g/cm3, a boiling point of 472.5±15.0 °C at 760 mmHg, and a flash point of 229.6±14.5 °C . It has a molar refractivity of 76.3±0.3 cm3 and a molar volume of 167.0±3.0 cm3 .

Scientific Research Applications

  • Photophysical and Electronic Properties : Lee and Plunkett (2013) discussed how orthogonal functionalization of cyclopenta[hi]aceanthrylenes allows investigation into the effects of substitution patterns on photophysical and electronic properties. This leads to the development of materials with small optical band gaps, making CPAA a candidate for various electronic applications (Lee & Plunkett, 2013).

  • Synthesis and Characterization : A study by Boere et al. (2010) presented a novel method of synthesizing cyclopent[hi]aceanthrylene, a dicyclopenta-fused polycyclic hydrocarbon. This synthesis was achieved through the reductive double alkylation of anthracene, providing a pathway for further exploration and utilization in research (Boere et al., 2010).

  • Applications in Solar Cells : Research indicates potential applications of CPAA derivatives as electron acceptors in organic solar cells. Their low optical bandgap and fullerene-like electron affinity make them promising for enhancing solar cell efficiency (Rothenbühler et al., 2018).

  • Photophysical Properties : A study by Dang et al. (2002) highlighted the fullerene-like photophysics of cyclopent(hi)aceanthrylene, including its unique crystal packing. This suggests potential applications in materials science and photonic devices (Dang et al., 2002).

  • Mutagenicity and Toxicology : CPAA has been studied for its mutagenicity, with findings suggesting it is significantly more mutagenic than acephenanthrylene in bacterial and human cell tests. This research is crucial for understanding the environmental and health impacts of CPAA and related compounds (Lafleur et al., 1993).

  • High-Temperature Combustion Products : Cyclopenta-fused and ethynyl-substituted polycyclic aromatic hydrocarbons, including CPAA, are identified in high-temperature fuel-rich flames, providing insights into the formation and properties of combustion products (Marsh et al., 2000).

Future Directions

The formation of Cyclopent(hi)acephenanthrylene from triphenylene represents a significant reaction for environmental science and combustion research . Further studies could explore the potential applications of this compound in these fields.

properties

IUPAC Name

pentacyclo[8.6.1.12,5.014,17.09,18]octadeca-1,3,5(18),6,8,10,12,14(17),15-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-3-11-7-9-15-16-10-8-12-4-2-6-14(18(12)16)13(5-1)17(11)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSMXDUSWZTIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C=CC5=C4C(=CC=C5)C3=C1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150905
Record name Cyclopent(hi)acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopent(hi)acephenanthrylene

CAS RN

114959-37-4
Record name Cyclopent[hi]acephenanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114959-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopent(hi)acephenanthrylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114959374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopent(hi)acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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